molecular formula C27H38N8O9 B12402211 RGD Negative Control

RGD Negative Control

Número de catálogo: B12402211
Peso molecular: 618.6 g/mol
Clave InChI: JGAVLJPACLNJGX-HZZCBIDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RGD Negative Control is a peptide used as a control in experiments involving the RGD (arginylglycylaspartic acid) peptide. The RGD sequence is known for its ability to bind to integrin receptors on cell surfaces, which plays a crucial role in cell adhesion, migration, and signaling. The this compound is designed to have a similar structure but lacks the functional activity of the RGD peptide, making it an essential tool for validating experimental results.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of RGD Negative Control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for storage and use in experiments .

Análisis De Reacciones Químicas

Types of Reactions

RGD Negative Control can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .

Aplicaciones Científicas De Investigación

RGD Negative Control is widely used in scientific research to validate the specificity and efficacy of RGD-based experiments. Its applications include:

Mecanismo De Acción

The mechanism of action of RGD Negative Control involves its inability to bind to integrin receptors due to the lack of functional activity. This makes it an ideal control for experiments involving RGD peptides, as it helps to distinguish specific effects mediated by RGD-integrin interactions from non-specific effects. The molecular targets and pathways involved include integrin receptors and downstream signaling pathways that regulate cell adhesion, migration, and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

RGD Negative Control is unique in its lack of functional activity, making it an essential tool for validating experimental results. Unlike other RGD peptides that actively bind to integrin receptors and mediate cellular responses, this compound serves as a baseline to compare and confirm the specific effects of RGD peptides .

Actividad Biológica

The RGD (Arginine-Glycine-Aspartic acid) sequence is a well-known motif that plays a critical role in cell adhesion, migration, and signaling through integrins. In research contexts, RGD negative controls are essential for distinguishing specific biological activities mediated by RGD-containing peptides from non-specific effects. This article delves into the biological activity of RGD negative controls, focusing on their mechanisms of action, experimental applications, and relevant case studies.

1. Understanding RGD and its Negative Controls

1.1 RGD Motif Functionality
The RGD sequence is recognized by various integrins, particularly αvβ3 and αvβ5, which are implicated in processes such as angiogenesis and tumor progression. The negative control variants, often represented as RAD (where the aspartic acid is replaced with alanine), serve as non-functional counterparts to the active RGD peptides. These controls help in assessing the specificity of RGD interactions with integrins.

1.2 Mechanistic Insights
Research indicates that RGD peptides can enhance cell adhesion and promote cellular responses through integrin activation. Conversely, RAD peptides do not engage these pathways, providing a baseline for evaluating the biological effects attributed to RGD .

2. Experimental Applications

2.1 Cell Adhesion Studies
In various studies, the binding affinity of RGD peptides to integrins has been compared against RAD controls to validate the specificity of cellular adhesion mechanisms. For instance, Cressman et al. (2009) demonstrated that cRGDfK-488 binds specifically to αvβ3 integrins on human umbilical vein endothelial cells (HUVECs), leading to enhanced endocytosis compared to RAD controls . This highlights the importance of using negative controls to confirm that observed effects are indeed due to specific integrin interactions.

2.2 In Vivo Imaging
In non-invasive imaging studies involving αvβ3-positive tumors, researchers utilized [18F]Galacto-RGD to assess tumor uptake and compared it with negative controls. The results showed significantly higher uptake in tumors expressing αvβ3 compared to those treated with RAD, underscoring the specificity of the RGD interaction for imaging applications .

3. Case Studies

3.1 Anti-Angiogenic Effects
A study by Kessler et al. explored the anti-angiogenic properties of cRGDfK peptides in vivo and found that RAD peptides did not exhibit similar effects, confirming their role as effective negative controls in angiogenesis research . This distinction is crucial for developing therapeutic strategies targeting integrin-mediated pathways.

3.2 Tumor Cell Viability Assays
In a study assessing the cytotoxicity of RGD-conjugated drugs against various cancer cell lines, researchers found that while RGD compounds showed significant inhibition of tumor cell growth, RAD controls had negligible effects on cell viability . This reinforces the necessity for negative controls in evaluating therapeutic efficacy.

4. Data Summary

Study Findings Negative Control Used Outcome
Cressman et al., 2009Binding of cRGDfK-488 to HUVECsRADEnhanced endocytosis observed
Imaging StudyTumor uptake of [18F]Galacto-RGDRADHigher uptake in αvβ3-positive tumors
Kessler et al., 1996Anti-angiogenic propertiesRADNo anti-angiogenic effect observed
Cytotoxicity AssayInhibition of cancer cell growthRADSignificant inhibition with RGD; negligible with RAD

5. Conclusion

The use of RGD negative controls is vital for accurately interpreting biological activities associated with integrin interactions. These controls not only validate experimental findings but also enhance our understanding of integrin-mediated processes in health and disease. Future research should continue to leverage these negative controls to refine therapeutic approaches targeting integrin pathways.

6. References

  • Cressman et al., "Binding and Uptake of RGD-Containing Ligands to Cellular avb3 Integrins," 2009.
  • Noninvasive Imaging Study on αvβ3 Integrin Expression.
  • Kessler et al., "Development of cRGDf[N(me)]V as an Integrin Antagonist," 1996.
  • Research on Cytotoxicity and Integrin Interaction.
  • Various studies on RGD peptide applications in cancer therapy.

Propiedades

Fórmula molecular

C27H38N8O9

Peso molecular

618.6 g/mol

Nombre IUPAC

3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid

InChI

InChI=1S/C27H38N8O9/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30)/t14-,16-,17-,18+,19-/m0/s1

Clave InChI

JGAVLJPACLNJGX-HZZCBIDNSA-N

SMILES isomérico

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O

SMILES canónico

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.